3-tert-butyl-7-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
3-tert-butyl-7-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex organic compound with a unique structure that includes a thiadiazole and triazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-7-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the triazine ring. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under specific conditions, such as using sulfur and nitrogen-containing reagents.
Formation of the Triazine Ring: This involves cyclization reactions that incorporate the thiadiazole ring into the triazine structure.
Introduction of Substituents: The tert-butyl and methoxyphenyl groups are introduced through substitution reactions, often using reagents like tert-butyl chloride and 4-methoxybenzaldehyde.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-7-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tert-butyl chloride, 4-methoxybenzaldehyde.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-tert-butyl-7-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-tert-butyl-7-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-7-{[2-(4-cyclohexylphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- 3-tert-butyl-7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- 3-tert-butyl-7-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Uniqueness
The uniqueness of 3-tert-butyl-7-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl and methoxyphenyl groups may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H18N4O3S2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-tert-butyl-7-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C17H18N4O3S2/c1-17(2,3)13-14(23)21-15(19-18-13)26-16(20-21)25-9-12(22)10-5-7-11(24-4)8-6-10/h5-8H,9H2,1-4H3 |
InChI Key |
RUTRAHBESVIVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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